4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-A]pyrimidin-4-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the coupling of the brominated pyrido[1,2-A]pyrimidin-4-one with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Amidation: Benzoyl chloride, base (e.g., triethylamine).
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: It serves as a tool compound to probe biological pathways and molecular mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-dimethoxybenzene
- N-(4-Bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-D]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
4-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific structural features, such as the pyrido[1,2-A]pyrimidin-4-one core and the bromine atom. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H14BrN3O2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
4-bromo-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-4-3-9-21-15(10)19-11(2)14(17(21)23)20-16(22)12-5-7-13(18)8-6-12/h3-9H,1-2H3,(H,20,22) |
InChI Key |
WOGRGWXHGVESPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.